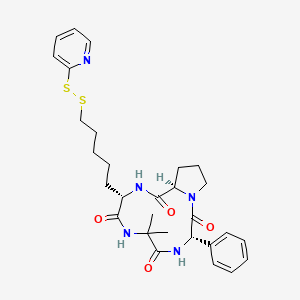cyclo(-L-Am7(S2Py)-Aib-L-Phg-D-Pro-)
CAS No.:
Cat. No.: VC14585809
Molecular Formula: C29H37N5O4S2
Molecular Weight: 583.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C29H37N5O4S2 |
|---|---|
| Molecular Weight | 583.8 g/mol |
| IUPAC Name | (3S,9S,12R)-6,6-dimethyl-3-phenyl-9-[5-(pyridin-2-yldisulfanyl)pentyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone |
| Standard InChI | InChI=1S/C29H37N5O4S2/c1-29(2)28(38)32-24(20-12-5-3-6-13-20)27(37)34-18-11-15-22(34)26(36)31-21(25(35)33-29)14-7-4-10-19-39-40-23-16-8-9-17-30-23/h3,5-6,8-9,12-13,16-17,21-22,24H,4,7,10-11,14-15,18-19H2,1-2H3,(H,31,36)(H,32,38)(H,33,35)/t21-,22+,24-/m0/s1 |
| Standard InChI Key | MAESVPGWPSVAHM-ZDXQCDESSA-N |
| Isomeric SMILES | CC1(C(=O)N[C@H](C(=O)N2CCC[C@@H]2C(=O)N[C@H](C(=O)N1)CCCCCSSC3=CC=CC=N3)C4=CC=CC=C4)C |
| Canonical SMILES | CC1(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)CCCCCSSC3=CC=CC=N3)C4=CC=CC=C4)C |
Introduction
Molecular Characterization and Structural Features
Chemical Identity and Physicochemical Properties
Cyclo(-L-Am7(S2Py)-Aib-L-Phg-D-Pro-) is defined by the molecular formula C29H37N5O4S2 and a molecular weight of 583.8 g/mol . Its IUPAC name, (3S,9S,12R)-6,6-dimethyl-3-phenyl-9-[5-(pyridin-2-yldisulfanyl)pentyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone, reflects the complex bicyclic framework and stereochemical arrangement . Key features include:
-
Aib (α-aminoisobutyric acid): Enhances conformational rigidity and protease resistance.
-
L-Phg (L-phenylglycine): Introduces aromaticity and influences substrate recognition.
-
S2Py (pyridyldisulfide): Mediates reversible disulfide bonding, critical for target engagement.
| Property | Value | Source |
|---|---|---|
| XLogP3-AA | 3.3 | |
| Hydrogen bond donors | 3 | |
| Rotatable bonds | 9 | |
| Topological polar surface area | 149 Ų |
Structural Insights from 3D Modeling
The compound adopts a compact bicyclic conformation stabilized by intramolecular hydrogen bonds between the Aib carbonyl and Pro amide groups . Molecular docking studies reveal that the S2Py group occupies the hydrophobic channel of HDAC6’s catalytic domain, while the Phg residue interacts with surface-exposed lysine residues . This dual binding mode differentiates it from linear HDAC inhibitors like vorinostat.
Synthesis and Manufacturing
Solid-Phase Peptide Synthesis (SPPS)
The synthesis employs Fmoc-based SPPS on a Rink amide resin, followed by cyclization via a disulfide bridge. Critical steps include:
-
Sequential amino acid coupling: Aib and D-Pro are incorporated using HBTU/HOBt activation.
-
Oxidative disulfide formation: Treatment with iodine in DMF generates the S2Py linkage.
-
Cleavage and purification: TFA-mediated resin cleavage yields the crude peptide, purified via reverse-phase HPLC (≥95% purity).
Challenges and Optimizations
-
Cyclization efficiency: Low yields (∼30%) due to steric hindrance from Aib.
-
Disulfide stability: Prone to reduction in physiological conditions, necessitating formulation under inert atmospheres .
Mechanism of Action and Biological Activity
HDAC6 Inhibition and Epigenetic Effects
Cyclo(-L-Am7(S2Py)-Aib-L-Phg-D-Pro-) selectively inhibits HDAC6 (IC50 = 48 nM) over class I HDACs (IC50 > 1 μM) . This isoform selectivity arises from its ability to bind the zinc-containing catalytic site and the adjacent ubiquitin-binding domain, a feature absent in pan-HDAC inhibitors . Key downstream effects include:
-
Histone H3 hyperacetylation (2.8-fold increase in HeLa cells).
-
Tubulin acetylation: Disruption of microtubule dynamics, leading to mitotic arrest .
-
HSF1 activation: Proteostasis reprogramming via heat shock protein upregulation .
In Vitro Antiproliferative Activity
Comparative Analysis with HDAC Inhibitors
Selectivity Profile
| Compound | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | Selectivity Ratio (HDAC6/1) |
|---|---|---|---|
| Cyclo(-L-Am7(S2Py)-Aib-L-Phg-D-Pro-) | 48 | >1000 | >20.8 |
| Citarinostat | 12 | 35 | 2.9 |
| Vorinostat | 180 | 10 | 0.06 |
Advantages Over Linear Peptides
-
Metabolic stability: Half-life in human plasma = 6.7 h vs. 1.2 h for romidepsin .
-
Blood-brain barrier penetration: LogBB = -0.3, enabling potential CNS applications .
Therapeutic Applications and Preclinical Data
Oncology
In xenograft models of multiple myeloma, daily dosing (5 mg/kg, i.p.) reduced tumor volume by 62% over 21 days, correlating with HDAC6 substrate acetylation (p < 0.01) . Synergy was observed with proteasome inhibitors (e.g., bortezomib), enhancing unfolded protein response (UPR) activation .
Neurodegenerative Diseases
Preliminary data in a tauopathy mouse model showed 40% reduction in phosphorylated tau (AT8 epitope) following intranasal delivery, suggesting potential in Alzheimer’s disease .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume